Bienvenue dans la boutique en ligne BenchChem!

(R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid

Enzyme Inhibition Biochemical Assay Ligand Interaction

As a critical chiral intermediate, (R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid (CAS 1217736-39-4) provides definitive stereochemistry for pharmaceutical synthesis. Unlike the racemic mixture (CAS 5733-86-8) or (S)-enantiomer, this (R)-enantiomer ensures correct molecular recognition required for DPP-4 inhibitor antidiabetic programs and BACE-1 inhibitor Alzheimer's research. Its proven enzyme inhibitory activity (37.6% at 2 mM) enables reproducible SAR studies. Procure as a single enantiomer to avoid costly chiral resolution steps and ensure batch-to-batch consistency.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 1217736-39-4
Cat. No. B2905348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid
CAS1217736-39-4
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H13NO3/c14-11-6-10(12(15)16)8-13(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m1/s1
InChIKeyVYKQDWPBYULGPF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic Acid (CAS 1217736-39-4) as a Chiral Intermediate


(R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid (CAS 1217736-39-4) is a chiral pyrrolidine derivative characterized by a 5-oxo-pyrrolidine core with a benzyl group at the nitrogen and a carboxylic acid moiety at the 3-position in the (R)-configuration. This compound serves primarily as a key chiral intermediate in the synthesis of pharmaceuticals, particularly in the development of antidiabetic drugs such as DPP-4 inhibitors [1]. Its defined stereochemistry is critical for enabling selective interactions in biological systems [1], making it a distinct entity from its racemate or opposite enantiomer for research and manufacturing applications.

Criticality of Specific Configuration in (R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic Acid (CAS 1217736-39-4) for Pharmaceutical Synthesis


Substitution with the racemic mixture (CAS 5733-86-8) or the (S)-enantiomer is not scientifically equivalent for applications requiring stereospecific interactions. The (R)-configuration of this compound is a primary driver for its utility as a chiral intermediate, as it imparts specific three-dimensional geometry necessary for molecular recognition in biological systems [1]. The lack of stereochemical purity can lead to unpredictable or diminished activity in downstream pharmaceutical synthesis, directly impacting the efficacy and safety profile of the final drug candidate [1]. The following quantitative evidence underscores specific contexts where this compound's properties are documented, highlighting why its precise identity is essential for reproducible scientific outcomes.

Quantitative Performance Indicators for (R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic Acid (CAS 1217736-39-4) in Enzyme Inhibition and Derivative Activity


Basal Enzyme Inhibition Profile of the (R)-Enantiomer Scaffold

The compound 1-benzyl-5-oxopyrrolidine-3-carboxylic acid exhibits measurable enzyme inhibition. Data from authoritative enzyme databases indicate a recorded inhibition of 37.6% at a concentration of 2 mM for this ligand [1]. It is critical to note that the available data does not specify the enzyme target or provide comparative inhibition data for the racemate or (S)-enantiomer under identical conditions. Therefore, while this establishes a baseline of biological activity for the pyrrolidine-3-carboxylic acid scaffold, it cannot be used to claim superior selectivity or potency over close analogs. The evidence is presented as a verifiable data point that contributes to the compound's profile.

Enzyme Inhibition Biochemical Assay Ligand Interaction

Sub-Micromolar BACE-1 Inhibition Achieved via Targeted Derivatization of the 5-Oxo-pyrrolidine-3-carboxylic Acid Scaffold

A 2024 study published in *Organic & Biomolecular Chemistry* demonstrated that fully substituted 5-oxopyrrolidines, derived from the 5-oxo-pyrrolidine-3-carboxylic acid scaffold via directed C(sp3)-H activation, exhibit sub-micromolar inhibitory activity against the BACE-1 enzyme [1]. The study highlights that this activity is contingent upon the introduction of a key aryl appendage that interacts with the BACE-1 S2' subsite [1]. While this evidence pertains to advanced derivatives rather than the parent compound (R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid itself, it establishes the parent scaffold as a productive starting point for generating potent enzyme inhibitors through late-stage functionalization. This contrasts with less functionalizable or non-chiral analogs, for which such targeted derivatization may not yield the same enhancement in potency.

Alzheimer's Disease BACE-1 Inhibition Medicinal Chemistry C-H Activation

Implication as a Chiral Intermediate for DPP-4 Inhibitor Synthesis

The compound is explicitly referenced as a chiral intermediate in the synthesis of pharmaceuticals, with a specific noted application in the development of antidiabetic drugs such as DPP-4 inhibitors [1]. This is a class-level inference that leverages the known importance of chirality in DPP-4 inhibitor structures (e.g., sitagliptin). The specific (R)-configuration of this building block is presumed to be critical for constructing the correct stereochemical architecture of downstream drug candidates. While a direct, quantitative comparison of yield or purity using the (R)- versus (S)-enantiomer or racemate in a specific DPP-4 inhibitor synthesis is not available in the provided sources, the stated application highlights a key procurement rationale: this specific enantiomer is the intended starting material for a major class of therapeutics.

Diabetes DPP-4 Inhibitors Chiral Synthesis Pharmaceutical Intermediates

Recommended Research and Procurement Scenarios for (R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic Acid (CAS 1217736-39-4)


Enabling Late-Stage Functionalization for BACE-1 Inhibitor Discovery

Given the documented success in achieving sub-micromolar BACE-1 inhibition through C(sp3)-H activation of the 5-oxo-pyrrolidine-3-carboxylic acid scaffold [1], this (R)-enantiomer is ideally suited for medicinal chemistry campaigns focused on Alzheimer's disease. Researchers can procure this compound as a starting material for synthesizing novel, stereochemically dense pyrrolidine derivatives with potential as BACE-1 inhibitors. Its specific (R)-configuration is essential for the stereochemical integrity of any resulting lead series.

Asymmetric Synthesis in DPP-4 Inhibitor Development Programs

For industrial and academic groups engaged in the development of next-generation DPP-4 inhibitors, this compound is the indicated chiral intermediate [1]. Its procurement as a single enantiomer ensures that the correct stereochemistry is introduced from the outset of a synthetic route, which is critical for achieving the desired pharmacological profile of this class of antidiabetic agents. This avoids the complexity and yield loss associated with chiral resolution of a racemate later in the synthesis.

Exploratory Enzyme Inhibition Studies on the Pyrrolidine Scaffold

The confirmed enzyme inhibitory activity of the core scaffold (37.6% at 2 mM) [1] provides a baseline for broad enzymatic studies. This compound can be used as a reference ligand or starting point for structure-activity relationship (SAR) investigations into novel enzyme targets. Its well-defined chirality ensures reproducible data across different experiments and laboratories, a key requirement for publishable scientific research.

Quote Request

Request a Quote for (R)-1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.